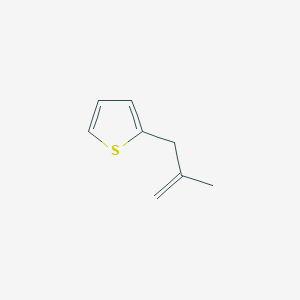![molecular formula C10H14OS B7993671 2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
2-[(n-Propyloxy)methyl]thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(n-Propyloxy)methyl]thiophenol is a thiophene derivative, which is a class of compounds known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Propyloxy)methyl]thiophenol typically involves the introduction of the n-propyloxy group to the thiophenol core. One common method is the nucleophilic substitution reaction, where a thiophenol derivative reacts with a suitable alkylating agent under basic conditions. For example, the reaction of thiophenol with n-propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(n-Propyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
2-[(n-Propyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[(n-Propyloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: The parent compound without the n-propyloxy group.
2-Methylthiophenol: A thiophenol derivative with a methyl group at the 2-position.
2-Ethylthiophenol: A thiophenol derivative with an ethyl group at the 2-position.
Uniqueness
2-[(n-Propyloxy)methyl]thiophenol is unique due to the presence of the n-propyloxy group, which can influence its chemical reactivity, solubility, and biological activity. This structural modification can enhance its potential for specific applications compared to other thiophenol derivatives.
Propriétés
IUPAC Name |
2-(propoxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIFKXLCHEDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7993613.png)

![2-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993622.png)
![O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate](/img/structure/B7993625.png)
![3-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7993640.png)


![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)



